molecular formula C21H13NO6S B11407549 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Cat. No.: B11407549
M. Wt: 407.4 g/mol
InChI Key: KSKKFJZSVUPSTJ-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system, which is fused with a nitrobenzoate moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenyl isothiocyanate with 2-hydroxybenzoic acid to form the benzoxathiol ring. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxathiol derivatives.

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the benzoxathiol ring system can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Similar in structure but lacks the benzoxathiol ring.

    4-Methyl-3-nitrobenzoic acid: Contains a nitrobenzoate moiety but differs in the substituent groups.

    2,3-Dimethoxybenzamide: Shares some structural similarities but has different functional groups.

Uniqueness

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is unique due to the presence of both the benzoxathiol ring and the nitrobenzoate moiety. This combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C21H13NO6S

Molecular Weight

407.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate

InChI

InChI=1S/C21H13NO6S/c1-12-2-4-13(5-3-12)17-10-16(11-18-19(17)28-21(24)29-18)27-20(23)14-6-8-15(9-7-14)22(25)26/h2-11H,1H3

InChI Key

KSKKFJZSVUPSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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